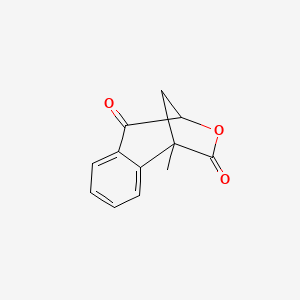![molecular formula C8H10ClNO3S B12812968 (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12812968.png)
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a chloromethyl group, a methyl group, and a carboxylic acid group, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[32One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, including the development of new antibiotics and antiviral agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s bicyclic structure allows it to fit into active sites and modulate the activity of these targets, leading to various biochemical outcomes.
類似化合物との比較
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in its functional groups and stereochemistry.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed reactions and have similar core structures but different substituents.
Uniqueness
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
特性
分子式 |
C8H10ClNO3S |
|---|---|
分子量 |
235.69 g/mol |
IUPAC名 |
(2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10ClNO3S/c1-8(3-9)6(7(12)13)10-4(11)2-5(10)14-8/h5-6H,2-3H2,1H3,(H,12,13)/t5-,6+,8+/m1/s1 |
InChIキー |
UOLSVGRKGPOWGA-CHKWXVPMSA-N |
異性体SMILES |
C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)CCl |
正規SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




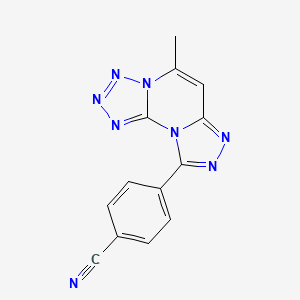
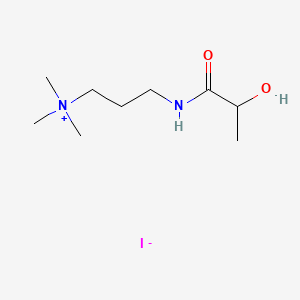


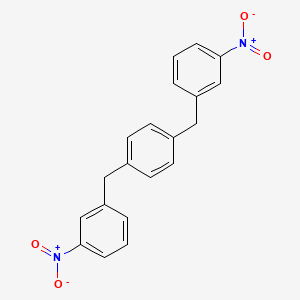
![4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12812936.png)
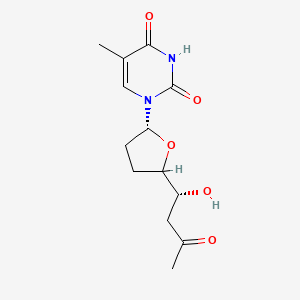


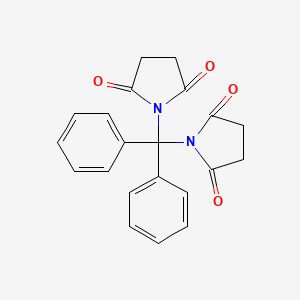
![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
